2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide
Description
2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide is a heterocyclic compound that features both azepane and phenolic groups
Properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-23-14-10-12(6-7-13(14)20)11-17-18-15(21)16(22)19-8-4-2-3-5-9-19/h6-7,10-11,20H,2-5,8-9H2,1H3,(H,18,21)/b17-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFWKVHPZASYOT-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)N2CCCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)N2CCCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide typically involves the reaction of azepane with 4-hydroxy-3-methoxybenzaldehyde under mild conditions to form an imine intermediate. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(azepan-1-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-oxoacetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-(azepan-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-oxoacetamide: Lacks the hydroxyl group, which can influence its solubility and interaction with biological targets.
2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoethanamide: Has a different acyl group, which can alter its chemical properties and applications.
Uniqueness
The presence of both hydroxyl and methoxy groups in 2-(azepan-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide makes it unique in terms of its reactivity and potential applications. These functional groups can participate in various chemical reactions and interactions, making the compound versatile for different scientific and industrial uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
